molecular formula C5H2FN3O B1344304 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS No. 356783-31-8

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No. B1344304
M. Wt: 139.09 g/mol
InChI Key: LJZHACRGZWYTAX-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In 5 mL of toluene was dissolved 1.0 g of 3-(allyloxy)-6-fluoro-2-pyrazinecarbonitrile. After adding 0.82 g of aluminum chloride, the mixture was stirred at room temperature for 1.5 hours. Water (5 mL) was added to the reaction mixture, the aqueous layer was separated, and the organic layer was extracted first with 3 mL of water and then with 2 ml of water. The aqueous layers were united and washed with 5 mL of toluene, and extracted with 15 mL of ethyl acetate. The organic layer thus obtained was washed with 3 mL of water and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. Thus, 0.45 g of 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
3-(allyloxy)-6-fluoro-2-pyrazinecarbonitrile
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6]([C:12]#[N:13])=[N:7][C:8]([F:11])=[CH:9][N:10]=1)C=C.[Cl-].[Al+3].[Cl-].[Cl-].O>C1(C)C=CC=CC=1>[F:11][C:8]1[N:7]=[C:6]([C:12]#[N:13])[C:5](=[O:4])[NH:10][CH:9]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
3-(allyloxy)-6-fluoro-2-pyrazinecarbonitrile
Quantity
1 g
Type
reactant
Smiles
C(C=C)OC=1C(=NC(=CN1)F)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted first with 3 mL of water
WASH
Type
WASH
Details
washed with 5 mL of toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with 15 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed with 3 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CNC(C(=N1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.